molecular formula C19H21ClN2O B2616638 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide CAS No. 860609-11-6

2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide

Cat. No. B2616638
CAS RN: 860609-11-6
M. Wt: 328.84
InChI Key: OCCIUYLCKUWNKU-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylacetamide, a compound with a similar structure, is also known as chloroacetanilide . It can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .


Chemical Reactions Analysis

In the synthesis of similar compounds, the final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .

Mechanism of Action

While the specific mechanism of action for “2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide” is not available, similar compounds have shown activity in the MES seizures especially for 3- (trifluoromethyl)anilide derivatives .

Safety and Hazards

2-Chloro-N-phenylacetamide has some safety and hazard concerns. It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It targets the respiratory system .

Future Directions

There is ongoing research into the pharmacological activities of newly synthesized N-phenyl-2- (4-phenylpiperazin-1-yl)acetamide derivatives . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

properties

IUPAC Name

2-chloro-2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18(15-7-3-1-4-8-15)19(23)21-16-9-11-17(12-10-16)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIUYLCKUWNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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